molecular formula C13H22O3Si2 B11842123 3,4-Bis((trimethylsilyl)oxy)benzaldehyde CAS No. 10586-13-7

3,4-Bis((trimethylsilyl)oxy)benzaldehyde

Cat. No.: B11842123
CAS No.: 10586-13-7
M. Wt: 282.48 g/mol
InChI Key: SUXBXVBGVLEZAU-UHFFFAOYSA-N
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Description

3,4-Bis((trimethylsilyl)oxy)benzaldehyde is an organic compound with the molecular formula C13H22O3Si2. It is characterized by the presence of two trimethylsilyl groups attached to the benzaldehyde core. This compound is primarily used in organic synthesis and serves as a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis((trimethylsilyl)oxy)benzaldehyde typically involves the reaction of benzaldehyde with trimethylsilyl chloride (TMSCl) under basic conditions. The reaction proceeds as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis((trimethylsilyl)oxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4-Bis((trimethylsilyl)oxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Bis((trimethylsilyl)oxy)benzaldehyde is primarily related to its ability to undergo various chemical transformations. The trimethylsilyl groups provide steric protection to the benzaldehyde core, allowing selective reactions to occur at specific sites. This compound can interact with various molecular targets and pathways, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Bis((trimethylsilyl)oxy)benzaldehyde is unique due to the presence of two trimethylsilyl groups at the 3 and 4 positions of the benzaldehyde ring. This structural feature provides enhanced steric protection and allows for selective chemical transformations that are not possible with other similar compounds .

Properties

CAS No.

10586-13-7

Molecular Formula

C13H22O3Si2

Molecular Weight

282.48 g/mol

IUPAC Name

3,4-bis(trimethylsilyloxy)benzaldehyde

InChI

InChI=1S/C13H22O3Si2/c1-17(2,3)15-12-8-7-11(10-14)9-13(12)16-18(4,5)6/h7-10H,1-6H3

InChI Key

SUXBXVBGVLEZAU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=C(C=C(C=C1)C=O)O[Si](C)(C)C

Origin of Product

United States

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